(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione
Description
(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione, also known as 9-chloro-11.beta.,17-dihydroxy-16.alpha.-methylpregna-1,4-diene-3,20-dione, is a synthetic compound with significant applications in various scientific fields. This compound is recognized for its unique chemical structure and properties, making it a subject of interest in research and industrial applications .
Properties
CAS No. |
57780-86-6 |
|---|---|
Molecular Formula |
C22H29ClO4 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
PPHLHSSXDSBOAQ-QAHQDLQKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core steroid structure through a series of cyclization reactions.
Introduction of Functional Groups: Chlorination and hydroxylation reactions are employed to introduce the chlorine and hydroxyl groups at specific positions on the steroid backbone.
Final Modifications: Methylation and other modifications are carried out to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine and bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
(11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broad range of applications.
Uniqueness of (11beta,16alpha)-9-Chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione
This compound is unique due to its specific chemical structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, this compound may exhibit different binding affinities, metabolic stability, and therapeutic profiles, making it a valuable compound for research and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
